Stearda Stearda N-stearoyl dopamine is a carboxamide. It is functionally related to a dopamine.
See also: Ipomoea aquatica leaf (part of).
Brand Name: Vulcanchem
CAS No.: 105955-10-0
VCID: VC20758614
InChI: InChI=1S/C26H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h18-19,22,28-29H,2-17,20-21H2,1H3,(H,27,30)
SMILES: CCCCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Molecular Formula: C26H45NO3
Molecular Weight: 419.6 g/mol

Stearda

CAS No.: 105955-10-0

Cat. No.: VC20758614

Molecular Formula: C26H45NO3

Molecular Weight: 419.6 g/mol

* For research use only. Not for human or veterinary use.

Stearda - 105955-10-0

Specification

CAS No. 105955-10-0
Molecular Formula C26H45NO3
Molecular Weight 419.6 g/mol
IUPAC Name N-[2-(3,4-dihydroxyphenyl)ethyl]octadecanamide
Standard InChI InChI=1S/C26H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h18-19,22,28-29H,2-17,20-21H2,1H3,(H,27,30)
Standard InChI Key KOCSVLPLQCBIGW-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O

Introduction

Chemical Identity and Properties

Stearda, bearing the CAS number 105955-10-0, is classified as a carboxamide compound with the IUPAC name N-[2-(3,4-dihydroxyphenyl)ethyl]octadecanamide. It is also known by the synonym N-(3,4-dihydroxyphenethyl)stearamide. The compound possesses a molecular formula of C26H45NO3 and a molecular weight of 419.6 g/mol . The chemical structure features a stearoyl chain connected to a dopamine moiety through an amide bond, giving it unique structural characteristics that contribute to its biological activity.

The chemical identification of Stearda is well-established through various standard notations, including InChI (InChI=1S/C26H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h18-19,22,28-29H,2-17,20-21H2,1H3,(H,27,30)) and SMILES (CCCCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O). This compound is registered in PubChem with the compound identifier 10025103.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Stearda:

PropertyValue
CAS Number105955-10-0
Molecular FormulaC26H45NO3
Molecular Weight419.64 g/mol
IUPAC NameN-[2-(3,4-dihydroxyphenyl)ethyl]octadecanamide
Solubility<2.1 mg/ml in ethanol
Storage Recommendation-20°C
StateSolid

Stearda demonstrates limited solubility in polar solvents, with recorded solubility of less than 2.1 mg/ml in ethanol . This physicochemical property influences its handling in laboratory settings and potentially its bioavailability in biological systems.

Pharmacological Activity

Intracellular Calcium Modulation

In studies conducted using human embryonic kidney cells overexpressing human TRPV1, Stearda demonstrated dose-dependent enhancement of NADA's effects. Specifically, in the presence of Stearda at concentrations ranging from 0.1 to 10 μM, the EC50 of NADA was significantly reduced from approximately 90 nM to approximately 30 nM . This three-fold increase in potency illustrates Stearda's substantial modulatory effect on TRPV1-mediated calcium influx.

Similar effects were observed with anandamide, where Stearda dose-dependently enhanced the anandamide-induced increase in intracellular calcium concentrations . These findings suggest that Stearda may play a role in fine-tuning endovanilloid signaling pathways.

Synergistic Effects with pH

A particularly notable aspect of Stearda's pharmacological profile is its ability to act synergistically with low pH conditions (6.0-6.7) to enhance intracellular calcium levels via TRPV1 activation . This synergy with acidic conditions may have significant implications in inflammatory states, where local tissue acidosis often occurs.

Research Findings in Pain Modulation

In Vivo Nociceptive Effects

Research into Stearda's effects on pain processing has yielded intriguing results. When co-administered with NADA (0.5 μg) in rat hind paws, Stearda (5 μg) significantly potentiated NADA's TRPV1-mediated nociceptive effect . This was evidenced by markedly shortened withdrawal latencies from a radiant heat source, indicating enhanced pain sensitivity.

It is noteworthy that when administered alone and assessed in standard thermal pain assays with measurement periods of 10-90 minutes post-administration, Stearda showed no intrinsic activity . This suggests that under normal physiological conditions, Stearda may remain functionally "silent" until appropriate co-factors (such as endovanilloids or acidic pH) are present.

Comparative Analysis with Related Compounds

Stearda belongs to a family of N-acyl dopamines that includes N-oleoyldopamine and N-palmitoyldopamine (PALDA) . These compounds share structural similarities but demonstrate distinct pharmacological profiles.

Desired ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM2.383 mL11.915 mL23.8299 mL
5 mM0.4766 mL2.383 mL4.766 mL
10 mM0.2383 mL1.1915 mL2.383 mL

To enhance solubility during solution preparation, it is recommended to heat the container to 37°C followed by sonication in an ultrasonic bath . This process helps overcome the limited solubility of Stearda in common solvents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator